TAK-779 is a synthetic, non-peptide compound classified as a chemokine receptor antagonist. It exhibits high affinity for the human chemokine receptors CCR5 and CXCR3, blocking the binding and downstream signaling of their respective ligands. [, , ] While structurally similar to “4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide”, the lack of available data on the latter prevents direct comparison.
Synthesis Analysis
The synthesis of TAK-779 is described in the literature. [] The process involves several steps, including:
Detailed synthetic procedures and characterization data are available in the referenced publication. []
Molecular Structure Analysis
TAK-779 consists of a central tetrahydro-2H-pyran ring substituted with a quaternary ammonium group and an anilide moiety. The anilide group is further connected to a 2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl unit. This complex structure allows for specific interactions with the binding pockets of CCR5 and CXCR3 receptors. [, ]
Mechanism of Action
TAK-779 acts as a non-competitive, allosteric antagonist of CCR5 and CXCR3. [, ] It binds to a site distinct from the chemokine binding site on these receptors, inducing conformational changes that prevent ligand binding and downstream signaling. This mechanism is supported by binding assays and functional studies demonstrating its ability to inhibit chemokine-induced chemotaxis and calcium mobilization. [, , ]
Applications
Inhibition of HIV-1 Entry: TAK-779 potently inhibits the entry of HIV-1 strains that use the CCR5 receptor for cell entry, particularly M-tropic strains. [] This activity makes it a potential candidate for the development of anti-HIV therapeutics.
Attenuation of Cardiac Allograft Vasculopathy (CAV): Studies in a murine model demonstrated that TAK-779 reduces the severity of CAV, a major complication following heart transplantation. [] This effect is attributed to its ability to suppress the infiltration of immune cells into the grafted heart tissue, highlighting its potential as an immunosuppressive agent.
Research Tool: TAK-779 serves as a valuable tool in studying the roles of CCR5 and CXCR3 in various physiological and pathological processes, including inflammation, immune response, and cancer. [, ]
Related Compounds
Compound Description: (Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125) is a non-competitive allosteric antagonist of the CCR5 receptor. It blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and 125I-RANTES (125I-CCL5) to the CCR5 receptor. This compound also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). [] Relevance: Sch-C shares some structural similarities with 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide, including a piperidine ring system and a carbonyl group. Both compounds are antagonists of the CCR5 receptor, suggesting that these structural features may be important for their activity. []
Compound Description: 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690) is a non-competitive allosteric antagonist of the CCR5 receptor. It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. Sch-D also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). [] Relevance: Similar to 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide, Sch-D contains a piperidine ring system and a carbonyl group. Both compounds exhibit antagonistic effects on the CCR5 receptor, suggesting that these shared structural features might be crucial for their activity. []
Compound Description: 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857) is a non-competitive allosteric antagonist of the CCR5 receptor. It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor and blocks the calcium response effects of CCR5 activation by CCL5 (RANTES). [] Relevance: While structurally distinct from 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide, UK-427,857 exhibits a similar mode of action as a non-competitive allosteric antagonist of the CCR5 receptor. This shared mechanism suggests that despite their structural differences, both compounds may target a common allosteric site on CCR5. []
Compound Description: N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779) is a non-competitive allosteric antagonist of both the CCR5 and CXCR3 receptors. It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to CCR5 and CXCL10 and CXCL11 to CXCR3. TAK-779 also blocks the calcium response effects of CCR5 activation by CCL5 (RANTES) and CXCR3 activation by CXCL10 and CXCL11. [, ] Relevance: TAK-779 possesses significant structural similarities with 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide, including a substituted piperidine ring and a carbonyl group. Interestingly, TAK-779 displays antagonistic activity against both CCR5 and CXCR3 receptors, whereas the target compound's activity is not specified in this context. The shared structural features and the common target of CCR5 suggest a potential overlap in their mechanism of action. [, ]
Compound Description: N-(carbamoylmethyl)-3-trifluoromethyl benzamido-parachlorobenzyl 3-aminopyrrolidine (Teijin compound 1) is a CCR2-specific antagonist. [] Relevance: Teijin compound 1, while structurally different from 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide, highlights the importance of exploring diverse chemical structures for developing selective chemokine receptor antagonists. Both compounds belong to the broader category of chemokine receptor antagonists, emphasizing the significance of structural variations in targeting specific chemokine receptors with distinct biological functions. []
Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330) is a non-peptidergic antagonist of the human CXCR3 receptor. It exhibits non-competitive antagonistic activity by blocking the action of chemokines CXCL10 and CXCL11 at the human CXCR3 receptor. This compound also displays inverse agonist properties at the constitutively active mutant CXCR3 N3.35A, suggesting its ability to reduce basal CXCR3 activity. [] Relevance: Despite their structural differences, both VUF10472/NBI-74330 and 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide target chemokine receptors, highlighting the significance of exploring diverse chemical structures for developing chemokine receptor modulators. []
Compound Description: N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487) is a non-peptidergic antagonist of the human CXCR3 receptor. It demonstrates non-competitive antagonism by blocking the action of chemokines CXCL10 and CXCL11 at the CXCR3 receptor. Additionally, VUF10085/AMG-487 exhibits inverse agonist properties at the constitutively active mutant CXCR3 N3.35A, suggesting its potential to suppress basal CXCR3 activity. [] Relevance: Both VUF10085/AMG-487 and 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide target chemokine receptors, highlighting the importance of investigating diverse chemical structures for developing chemokine receptor modulators. Despite structural differences, their shared ability to modulate chemokine receptor activity suggests potential therapeutic applications in inflammatory diseases. []
Compound Description: {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) is a non-peptidergic antagonist of the human CXCR3 receptor. It exhibits non-competitive antagonism by blocking the action of the chemokines CXCL10 and CXCL11 at the human CXCR3. Similar to other CXCR3 antagonists, VUF5834 displays inverse agonist properties at the constitutively active mutant CXCR3 N3.35A, suggesting its ability to reduce basal CXCR3 activity. [] Relevance: Both VUF5834 and 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide target chemokine receptors, showcasing the diversity of chemical structures capable of modulating chemokine receptor activity. Despite their structural differences, their shared ability to modulate chemokine receptor activity suggests their potential therapeutic value in inflammatory diseases. []
Compound Description: 1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) is a non-peptidergic antagonist of the human CXCR3 receptor, acting non-competitively by blocking the action of chemokines CXCL10 and CXCL11 at the human CXCR3 receptor. Like other CXCR3 antagonists, VUF10132 exhibits inverse agonist properties at the constitutively active mutant CXCR3 N3.35A, implying its ability to reduce basal CXCR3 activity. [] Relevance: Despite their structural differences, both VUF10132 and 4-[(4-benzyl-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinesulfonamide target chemokine receptors, emphasizing the significance of exploring diverse chemical structures for developing chemokine receptor modulators. Their shared ability to modulate chemokine receptor activity, despite structural variations, suggests potential therapeutic applications in inflammatory diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.